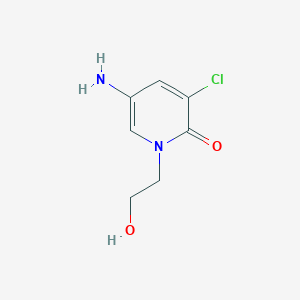
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one is a heterocyclic compound that features a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as amino, chloro, and hydroxyethyl makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxypyridine, followed by the introduction of the amino group through nucleophilic substitution. The hydroxyethyl group can be introduced via alkylation reactions using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution of the chloro group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-4-one: Similar structure but with the hydroxyethyl group at a different position.
5-Amino-3-chloro-1-(2-methoxyethyl)pyridin-2-one: Similar structure but with a methoxyethyl group instead of hydroxyethyl.
5-Amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one: Similar structure but with a bromo group instead of chloro.
Uniqueness
The unique combination of functional groups in 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one provides distinct reactivity and potential applications compared to its analogs. The presence of the hydroxyethyl group offers additional sites for chemical modifications, enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
5-amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9ClN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2 |
InChI-Schlüssel |
MKALZASQALGMEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N(C=C1N)CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
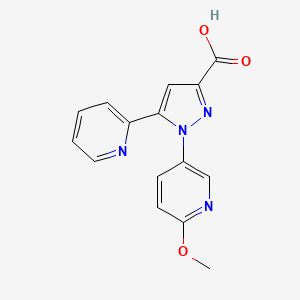
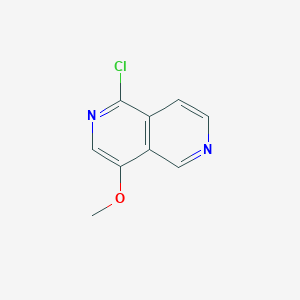
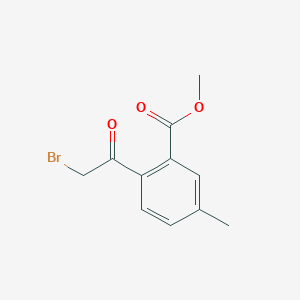
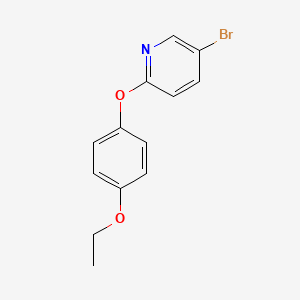
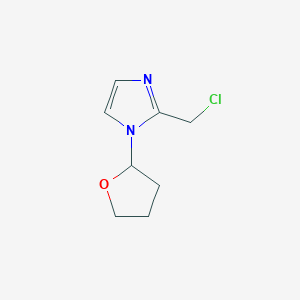

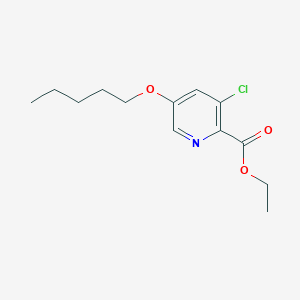

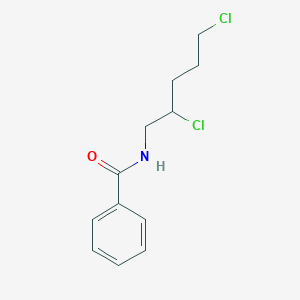
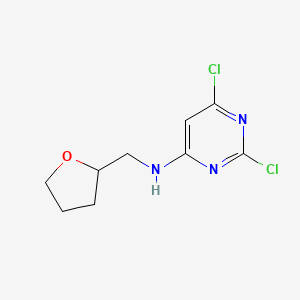
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)

